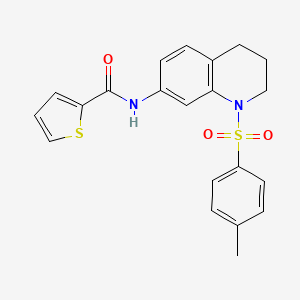
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide” is a compound that contains a 1,2,3,4-tetrahydroquinoline core, which is an important structural motif of various natural products and therapeutic lead compounds . This compound is likely to be a synthetic derivative designed for specific biological activities .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline derivatives often involves the Pictet-Spengler reaction, which was first described in 1911 . This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .Scientific Research Applications
Antipsychotic Agent Potential
Research has indicated that heterocyclic analogues, including carboxamides similar in structure to N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide, have been evaluated as potential antipsychotic agents. These compounds exhibit promising in vitro and in vivo activities, suggesting their utility in developing new treatments for psychosis with potentially reduced side effects (Norman et al., 1996).
Organocatalytic Applications
The compound has been implicated in organocatalytic enantioselective Pictet-Spengler reactions, illustrating its role in the synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines. This demonstrates its utility in producing biologically active molecules and natural products, highlighting the versatility of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide in synthetic organic chemistry (Mons et al., 2014).
Antitumor and Antimicrobial Properties
Various studies have synthesized and evaluated derivatives for their antineoplastic and antimicrobial activities. These investigations showcase the compound's potential in developing new therapeutic agents for cancer and infectious diseases (Liu et al., 1995).
DNA Cleavage and Cytotoxic Studies
The compound, along with its metal complexes, has been explored for its DNA cleavage activity and in vitro cytotoxic properties. Such studies are crucial for understanding the biological interactions and potential therapeutic applications of these compounds (Yernale & Bennikallu Hire Mathada, 2014).
Structural Characterization
Structural studies, including crystallographic analysis, are vital for the detailed understanding of the molecular geometry and interactions of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide. These insights are foundational for the further application and development of the compound in various scientific fields (Abbasi et al., 2011).
properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-15-6-10-18(11-7-15)28(25,26)23-12-2-4-16-8-9-17(14-19(16)23)22-21(24)20-5-3-13-27-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOBHTQNOMYOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea](/img/structure/B2436019.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2436023.png)
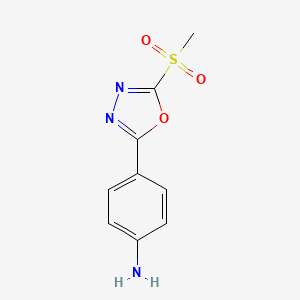
![2-[(4-Methylpentyl)oxy]acetic acid](/img/structure/B2436025.png)
![(2E)-4,4,4-trifluoro-N-(4-methoxyphenyl)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B2436026.png)
![N-(2-methoxyethyl)-4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzamide](/img/structure/B2436027.png)


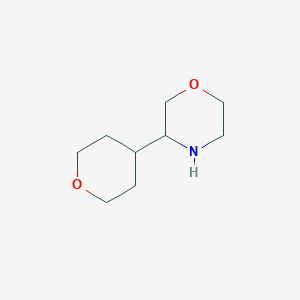

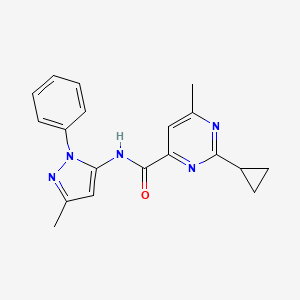
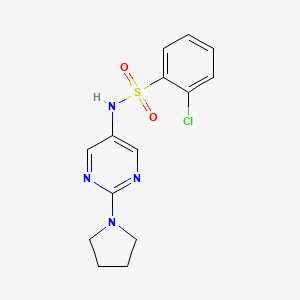

![3,4,7,9-tetramethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2436040.png)